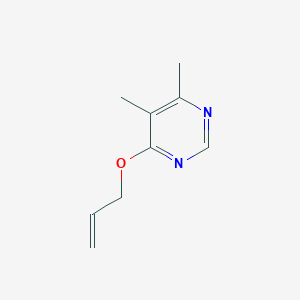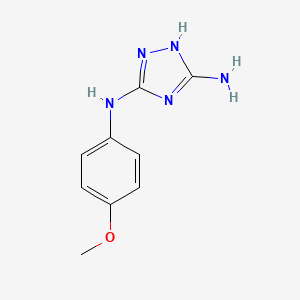
3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine (MPTAD) is a heterocyclic amine compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 229.26 g/mol and is composed of nitrogen, carbon, and oxygen atoms. MPTAD has been studied for its potential uses in a wide range of fields, including biochemistry, physiology, and pharmaceutical sciences.
Aplicaciones Científicas De Investigación
Corrosion Control in Mild Steel
Research indicates that certain 1,2,4-triazole derivatives, including 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit significant corrosion inhibition properties for mild steel in acidic environments. The compound shows chemisorption on the steel surface, following Langmuir's isotherm with high inhibition efficiency, making it a valuable agent in corrosion control (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Biological Potential
Triazole derivatives, including those structurally related to 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine, have been synthesized and tested for their antimicrobial activities. Some of these compounds demonstrate good or moderate activities against various microorganisms, highlighting their potential in creating new antimicrobial agents (Bektaş et al., 2007).
Synthetic Applications
Structural and Synthetic Studies
The synthesis, properties, and potential biological applications of certain triazole derivatives have been explored extensively. These compounds are of interest due to their strategic roles in medicine and pharmacy, offering possibilities for chemical modification and interaction with various biological targets (Fedotov et al., 2022).
Catalytic Activity
Palladium(II) Complexes
Triazole-based N-heterocyclic carbenes, related to this compound, have been used to synthesize palladium(II) complexes. These complexes show promising performance in catalytic applications like Suzuki–Miyaura cross-coupling reactions, indicating their potential in synthetic chemistry (Turek et al., 2014).
Propiedades
IUPAC Name |
3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-7-4-2-6(3-5-7)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQQALJEGKHYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



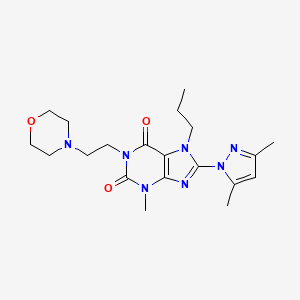
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)

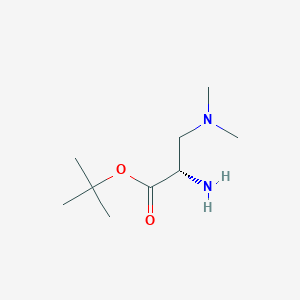

![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)
![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)

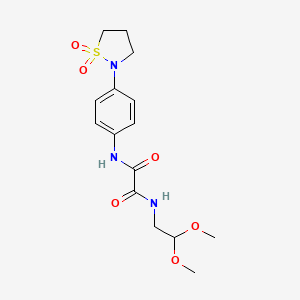
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

